1-Bromo-2,4-difluoro-3-methoxybenzene
Overview
Description
1-Bromo-2,4-difluoro-3-methoxybenzene is an organic compound with the molecular formula C₇H₅BrF₂O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-difluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced aromatic compounds.
Scientific Research Applications
1-Bromo-2,4-difluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluoro-3-methoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,3-difluoro-4-methoxybenzene
- 1-Bromo-3,4-difluoro-2-methoxybenzene
- 4-Bromo-2-fluoro-3-methoxybenzaldehyde
- 2-Bromo-4,6-difluoroanisole
Uniqueness
1-Bromo-2,4-difluoro-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding and other interactions, making it valuable in various research applications .
Properties
IUPAC Name |
1-bromo-2,4-difluoro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZFRZJZNMBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593198 | |
Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221221-00-7 | |
Record name | 1-Bromo-2,4-difluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.